molecular formula C11H14N2O4S B2609435 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-amine CAS No. 1423028-22-1

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-amine

Cat. No.: B2609435
CAS No.: 1423028-22-1
M. Wt: 270.3
InChI Key: QXLPIDJCHJYKOC-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-amine is a heterocyclic compound featuring a benzodioxine ring fused to a sulfonyl group and an azetidine (4-membered nitrogen-containing ring) substituted with an amine at the 3-position. Its molecular formula is C₁₁H₁₄N₂O₄S, with a monoisotopic mass of 270.0674 Da .

Key structural attributes include:

  • Benzodioxine core: A 6-membered ring with two oxygen atoms, contributing to electron-rich aromaticity.
  • Sulfonyl bridge: Enhances binding affinity in receptor-ligand interactions, common in sulfonamide-derived pharmaceuticals.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c12-8-6-13(7-8)18(14,15)9-1-2-10-11(5-9)17-4-3-16-10/h1-2,5,8H,3-4,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLPIDJCHJYKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.

    Sulfonylation: The benzodioxine ring is then sulfonylated using sulfonyl chloride derivatives under controlled conditions.

    Azetidine Ring Formation: The azetidine ring is introduced through a nucleophilic substitution reaction involving azetidine derivatives and the sulfonylated benzodioxine intermediate.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-amine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzodioxine and azetidine rings contribute to the compound’s binding affinity and specificity, influencing various biochemical pathways .

Comparison with Similar Compounds

Azetidinone Derivatives (5a1–6, 5b1–6)

Azetidinones, such as N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides, share the azetidine core but differ in substituents. These derivatives are synthesized via condensation of sulfonamides (e.g., sulfadiazine) with chloroacetyl chloride, followed by amination and cyclization . Unlike the target compound, these feature 2-oxoazetidinyl groups and lack the benzodioxine moiety.

Diazepane-Benzodioxine Sulfonamide ()

The compound 3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepan-1-ylsulfonyl]aniline replaces the azetidine with a 7-membered diazepane ring.

Benzoxazine Derivatives ()

Patented N-(2,3-dihydro-1,4-benzoxazin-4-yl)benzothiophene carboxamides substitute the benzodioxine with a benzoxazine ring (oxygen and nitrogen in the heterocycle). Such modifications are designed for antiparasitic applications (e.g., heartworm treatment), highlighting the role of heterocycle choice in target specificity .

Pharmacological and Functional Comparisons

Thiazol-2-imine Derivatives ()

4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines exhibit angiotensin II receptor antagonism, with hydrobromide derivatives showing antihypertensive effects comparable to valsartan. While structurally distinct (thiazole vs. azetidine), the sulfonamide-like hydrogen-bonding capacity in the target compound may similarly enhance receptor binding .

Pyridin-3-amine-Benzodioxine Hybrid ()

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine shares the benzodioxine core but incorporates a pyridine ring and dimethylamino group. This compound’s basic amine and methoxy substituent may improve blood-brain barrier penetration compared to the target compound’s azetidine .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (Da) Core Structure Key Functional Groups Biological Activity
Target Compound C₁₁H₁₄N₂O₄S 270.07 Benzodioxine + azetidine Sulfonyl, primary amine Research use only
Diazepane-Benzodioxine Sulfonamide C₁₆H₂₀N₄O₆S₂ 428.10 Benzodioxine + diazepane Dual sulfonyl, aniline Not reported
Benzoxazine Carboxamide C₂₃H₁₈F₃NO₃S 469.46 Benzoxazine + benzothiophene Trifluorophenyl, carboxamide Antiparasitic (heartworm)
Thiazol-2-imine Hydrobromide C₁₇H₁₆BrN₃OS 390.29 Dihydrothiazole Propenyl, methoxyphenyl Antihypertensive
Pyridin-3-amine-Benzodioxine Hybrid C₂₃H₂₅N₃O₃ 391.46 Benzodioxine + pyridine Methoxy, dimethylaminomethyl Research use only

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic applications of this compound, drawing from various research studies and case reports.

Synthesis

The synthesis of this compound involves several steps starting from 2,3-dihydrobenzo[1,4]dioxin-6-amine. The compound is synthesized via a reaction with sulfonyl chlorides in an alkaline medium, followed by derivatization with various acetamides. The synthesis pathway is illustrated in the following table:

StepReagentsConditionsProduct
12,3-dihydrobenzo[1,4]dioxin-6-amine + 4-methylbenzenesulfonyl chlorideAqueous Na2CO3 at room temperatureN-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide
2Product from Step 1 + 2-bromo-N-(un/substituted-phenyl)acetamidesDMF with lithium hydrideTargeted sulfonamide derivatives

Enzyme Inhibition Studies

Recent studies have evaluated the biological activity of the synthesized derivatives against key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial targets for therapeutic interventions in Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).

α-Glucosidase Inhibition:
The compounds derived from the sulfonamide exhibited significant inhibitory activity against α-glucosidase. The inhibition constants (IC50 values) were determined through enzyme assays.

CompoundIC50 (µM)
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide12.5
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-phenylacetamide15.0

Acetylcholinesterase Inhibition:
The same derivatives were tested for acetylcholinesterase inhibition to assess their potential in treating AD.

CompoundIC50 (µM)
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide8.0
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-phenylacetamide10.5

Case Studies

A case study published in a peer-reviewed journal highlighted the therapeutic potential of these compounds in animal models of T2DM and AD. The study demonstrated that administration of the compound led to improved glycemic control and cognitive function.

Key Findings:

  • Animal Model: Diabetic rats treated with the compound showed a significant reduction in blood glucose levels compared to the control group.
  • Cognitive Assessment: Memory tests indicated enhanced cognitive performance in treated animals.

The proposed mechanism of action for these compounds involves competitive inhibition of the target enzymes. The sulfonamide moiety is believed to interact with the active site of α-glucosidase and acetylcholinesterase, blocking substrate access and thereby inhibiting enzymatic activity.

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